2-Hydrazinyl-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one
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Description
2-Hydrazinyl-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a quinazoline derivative, which has been synthesized using different methods. The synthesis of this compound has been extensively studied, and various approaches have been proposed to obtain it in high yield and purity.
Scientific Research Applications
Synthesis and Structural Studies
2-Hydrazinyl-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one serves as a precursor in the synthesis of complex heterocyclic compounds. For instance, reactions with trifluoromethyl-β-diketones not only yield expected products but also unexpected ones, providing insights into mechanistic paths and the existence of equilibrium between intermediates. This underscores its utility in synthesizing novel compounds with potential applications in various fields, including materials science and pharmaceuticals (Aggarwal et al., 2009).
Antimicrobial and Antifungal Applications
Research into the condensation reactions of hydrazino compounds with monosaccharides to form hydrazones and osazones reveals their significant antimicrobial and antifungal activities. These findings highlight the potential of 2-hydrazinyl derivatives in developing new antimicrobial agents, which is crucial for addressing the growing concern of antibiotic resistance (El‐Hiti et al., 2000).
Catalysis and Enantioselective Synthesis
The compound's derivatives are also explored in asymmetric organocatalysis, demonstrating their efficiency as hydrogen-bond donor catalysts. This application is significant in the synthesis of chiral molecules, which are important in pharmaceuticals, showing that these derivatives can be more effective than traditional urea and thiourea catalysts in certain reactions (Inokuma et al., 2011).
Pharmaceutical Applications
In the domain of medicinal chemistry, the synthesis of novel quinazolinone derivatives from 2-hydrazinyl compounds shows promising antihistaminic, hypotensive, and antitumor activities. This application is particularly relevant for the development of new therapeutic agents with improved efficacy and reduced side effects, addressing the need for more effective treatments for various diseases (Alagarsamy et al., 2005).
properties
IUPAC Name |
2-hydrazinyl-3-(3-methoxypropyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-18-8-4-7-16-11(17)9-5-2-3-6-10(9)14-12(16)15-13/h2-3,5-6H,4,7-8,13H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJRZLARHAOMLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=CC=CC=C2N=C1NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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